[2-(2-Methoxyethoxy)pyridin-4-yl]methanol
Description
[2-(2-Methoxyethoxy)pyridin-4-yl]methanol: is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol It is characterized by the presence of a pyridine ring substituted with a methoxyethoxy group and a methanol group
Properties
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-4-5-13-9-6-8(7-11)2-3-10-9/h2-3,6,11H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAQECGZSLHBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methoxyethoxy)pyridin-4-yl]methanol typically involves the reaction of 4-pyridinemethanol with 2-methoxyethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction parameters to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: [2-(2-Methoxyethoxy)pyridin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield pyridinecarboxylic acids, while reduction can produce pyridine derivatives with different alkyl groups .
Scientific Research Applications
Chemistry: In chemistry, [2-(2-Methoxyethoxy)pyridin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes .
Medicine: Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of [2-(2-Methoxyethoxy)pyridin-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- **
[2-(2-Ethoxyethoxy)pyridin-4-yl]methanol: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.
Biological Activity
Overview of the Compound
[2-(2-Methoxyethoxy)pyridin-4-yl]methanol, with the CAS number 897950-76-4, is a synthetic compound that has garnered attention for its potential biological activities. The compound features a pyridine ring substituted with a methoxyethoxy group, which may influence its interaction with various biological targets.
The compound's structure suggests it may interact with several enzymes and proteins, potentially influencing their activity. Notably, its ability to form hydrogen bonds and coordinate with metal ions could play a significant role in enzyme modulation and cellular signaling pathways.
The biological activity of this compound is primarily attributed to its binding interactions with specific biomolecules. It may inhibit or activate certain enzymes by binding to their active sites, thus altering their physiological roles. For example, it has been suggested that this compound could interact with carbonic anhydrase isoenzymes, which are crucial for maintaining acid-base balance in tissues.
Cell Signaling Pathways
The compound has been observed to influence critical cell signaling pathways that are essential for cellular communication and function. This modulation can lead to changes in gene expression and cellular metabolism.
Gene Expression
Studies indicate that this compound may impact the expression of genes involved in immune responses and metabolic processes, suggesting its potential role in therapeutic applications.
Research Findings
Numerous studies have documented the biological activities of this compound:
Case Study 1: Immunomodulatory Effects
A study assessing the immunomodulatory effects of various compounds found that this compound significantly modulated cytokine production in immune cells. This effect indicates potential therapeutic applications in autoimmune diseases and conditions involving dysregulated immune responses.
Case Study 2: Enzyme Interaction Studies
Research has demonstrated that this compound interacts with carbonic anhydrase isoenzymes. This interaction results in the inhibition of these enzymes, which could have implications for conditions where acid-base homeostasis is disrupted.
Data Tables
| Biological Activity | Effect | Target |
|---|---|---|
| Cytokine Modulation | Significant modulation of production | Immune Cells |
| Enzyme Inhibition | Inhibition of carbonic anhydrase | Carbonic Anhydrase Isoenzymes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
